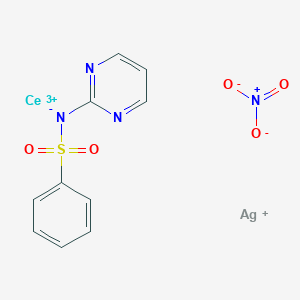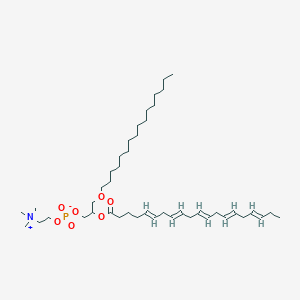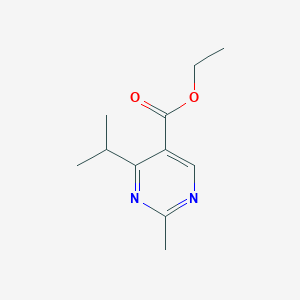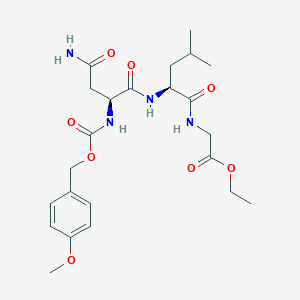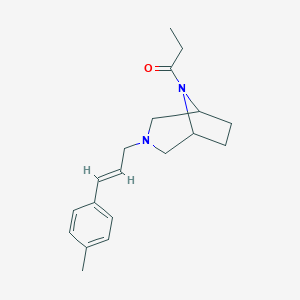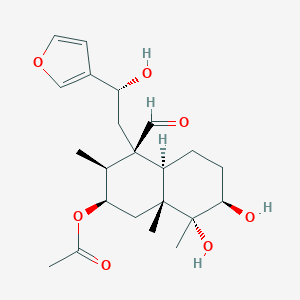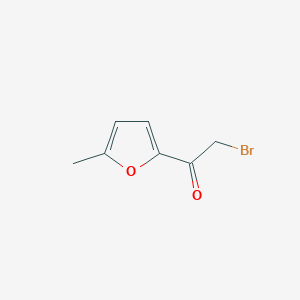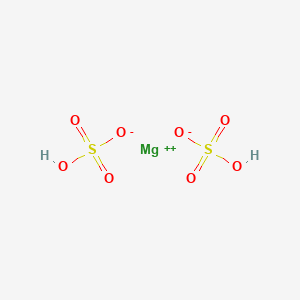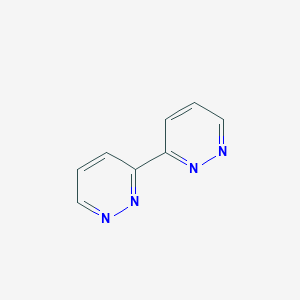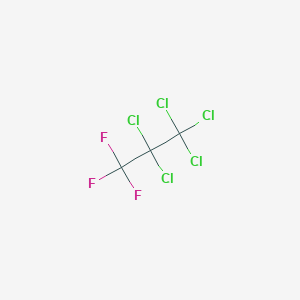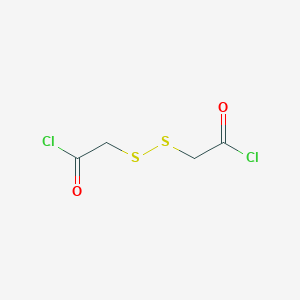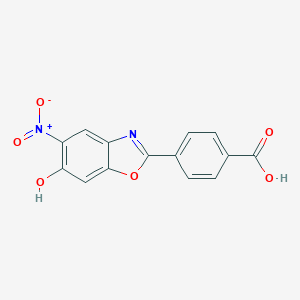
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, also known as BNBA, is an organic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of benzoxazole, a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms in its structure. BNBA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
科学的研究の応用
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been investigated for its potential use as a fluorescent probe for detecting metal ions, such as Fe3+, Al3+, and Cu2+. It has also been studied for its antibacterial and antifungal activities, with promising results against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis, as well as the scavenging of reactive oxygen species (ROS) and the modulation of pro-inflammatory cytokines.
Biochemical and physiological effects:
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been found to have a high affinity for metal ions, which may contribute to its fluorescent properties and potential applications as a metal ion sensor. Additionally, Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, indicating its potential as an anti-inflammatory and antioxidant agent.
実験室実験の利点と制限
One of the main advantages of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- is its low toxicity profile, which makes it a safer alternative to other fluorescent probes and antibacterial agents. Additionally, its fluorescent properties and metal ion sensing capabilities make it a versatile tool for various applications in chemistry and biology. However, the synthesis of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- can be challenging, and its stability and solubility in aqueous solutions may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the research on Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, including the development of more efficient synthesis methods and the investigation of its potential applications in medicine, agriculture, and industry. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects, as well as its potential interactions with other compounds and drugs. Finally, the development of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)--based therapeutics and diagnostic tools may provide new opportunities for the treatment and diagnosis of various diseases.
合成法
There are several methods for synthesizing Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, including the reaction of 2-nitrophenol with salicylic acid in the presence of sulfuric acid, the reaction of 2-nitrophenol with salicylic aldehyde in the presence of sulfuric acid, and the reaction of 2-nitrophenol with salicylic acid and acetic anhydride. The yield of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- varies depending on the method used, with the highest yield reported to be around 70%.
特性
CAS番号 |
133532-53-3 |
|---|---|
分子式 |
C14H8N2O6 |
分子量 |
300.22 g/mol |
IUPAC名 |
4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H8N2O6/c17-11-6-12-9(5-10(11)16(20)21)15-13(22-12)7-1-3-8(4-2-7)14(18)19/h1-6,17H,(H,18,19) |
InChIキー |
YYAKHAQONGCACE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-])C(=O)O |
同義語 |
BENZOIC ACID, 4-(6-HYDROXY-5-NITRO-2-BENZOXAZOLYL)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



